Mea cholate
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Overview
Description
Trioctylmethylammonium cholate is a quaternary ammonium salt, specifically a halogenated quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial applications. Trioctylmethylammonium cholate is particularly noted for its role in phase transfer catalysis and as an extractant in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trioctylmethylammonium cholate typically involves the reaction of trioctylamine with methyl chloride. The process can be summarized as follows:
Mixing: Trioctylamine is mixed with isooctyl alcohol.
Reaction: Methyl chloride is continuously introduced into the mixture at a temperature range of 100-200°C for 5-10 hours.
Distillation: The mixture is then distilled at 120-150°C under reduced pressure to obtain trioctylmethylammonium chloride.
Conversion: Trioctylmethylammonium chloride is reacted with sodium cholate to form trioctylmethylammonium cholate.
Industrial Production Methods
In industrial settings, the production of trioctylmethylammonium cholate follows similar steps but on a larger scale. The use of continuous reactors and distillation columns ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trioctylmethylammonium cholate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like chloroform or dichloromethane.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various alkylated products.
Scientific Research Applications
Trioctylmethylammonium cholate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: It has been studied for its potential in drug delivery systems due to its surfactant properties.
Medicine: Research has explored its use in the formulation of pharmaceuticals.
Industry: It is employed in the extraction of metals and other materials from aqueous solutions.
Mechanism of Action
The mechanism by which trioctylmethylammonium cholate exerts its effects is primarily through its surfactant
Properties
CAS No. |
124536-24-9 |
---|---|
Molecular Formula |
C49H93NO5 |
Molecular Weight |
776.3 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |
InChI Key |
BTSSEYZKDFVGFN-QSPPONFGSA-M |
Isomeric SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
MeA cholate trioctylmethylammonium cholate |
Origin of Product |
United States |
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